molecular formula C9H9N3O2S B2484968 4-(phenylsulfonyl)-1H-pyrazol-5-amine CAS No. 243661-06-5

4-(phenylsulfonyl)-1H-pyrazol-5-amine

Cat. No.: B2484968
CAS No.: 243661-06-5
M. Wt: 223.25
InChI Key: PWCMYVJXHPBJNZ-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-(Phenylsulfonyl)-1H-pyrazol-5-amine is an important compound in organic synthesis. For instance, Sakya and Rast (2003) demonstrated its use in nucleophilic substitution reactions to produce 5-alkyl amino and thioether pyrazoles under mild conditions, resulting in high yields (Sakya & Rast, 2003). Similarly, Zhu et al. (2011) employed it in a tandem reaction with propargyl alcohol and N-sulfonylhydrazone for the efficient synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, highlighting its versatility in organic chemistry (Zhu et al., 2011).

Applications in Antimicrobial Agents

The compound's derivatives have been explored for antimicrobial properties. El‐Wahab et al. (2015) synthesized heterocyclic compounds incorporating this compound, which exhibited significant antimicrobial effects when incorporated into polyurethane varnish and printing ink paste (El‐Wahab et al., 2015). Another study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with a phenylsulfonyl moiety, showing promising antimicrobial activities exceeding that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Role in Polymer Modification

Aly and El-Mohdy (2015) reported the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. This modification enhanced the thermal stability of the polymers, indicating potential uses in medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Potential in Drug Discovery

The compound's derivatives have also been explored in drug discovery. For instance, Yu et al. (2013) synthesized a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, which are potential candidates for drug discovery, by employing a simple and efficient one-pot synthesis method (Yu et al., 2013).

Mechanism of Action

The mechanism of action of phenylsulfonyl compounds in chemical reactions often involves the breaking and forming of bonds. For example, in reactions with amines, the sulfonyl group can act as a leaving group, allowing the amine to attach to the phenyl group .

Safety and Hazards

Like all chemicals, phenylsulfonyl compounds can pose certain hazards. These can include toxicity if ingested or inhaled, as well as reactivity hazards. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Research into phenylsulfonyl compounds and their reactions is ongoing. Future directions could include the development of new synthesis methods, the exploration of new reactions, and the investigation of potential applications in areas like pharmaceuticals .

Properties

IUPAC Name

4-(benzenesulfonyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-9-8(6-11-12-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCMYVJXHPBJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332564
Record name 4-(benzenesulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243661-06-5
Record name 4-(benzenesulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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